1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Overview
Description
1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione: is a derivative of barbituric acid, which is a versatile compound known for its wide range of biological activities. This compound is characterized by the presence of a p-chlorophenyl group and a thio group attached to the barbituric acid core. Barbituric acid derivatives have been extensively studied for their pharmacological properties, including sedative, hypnotic, and anticonvulsant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of barbituric acid with p-chlorophenyl isothiocyanate. The reaction is carried out in a suitable solvent such as ethanol or dioxane, with the addition of a base like triethanolamine to facilitate the reaction. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thio group, forming a simpler barbituric acid derivative.
Substitution: The p-chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler barbituric acid derivatives.
Substitution: A wide range of substituted barbituric acid derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its sedative, hypnotic, and anticonvulsant effects.
Industry: Used in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The compound also interacts with other molecular targets, including ion channels and enzymes, contributing to its anticonvulsant activity .
Comparison with Similar Compounds
Barbituric Acid: The parent compound with similar sedative and hypnotic properties.
Phenobarbital: A well-known barbiturate with anticonvulsant activity.
Thiopental: A barbiturate used as an anesthetic agent
Uniqueness: 1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to the presence of the p-chlorophenyl and thio groups, which enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for drug development and research .
Biological Activity
1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a compound derived from barbituric acid, notable for its diverse biological activities. This compound features a p-chlorophenyl group and a thio group, which contribute to its pharmacological properties. The compound has been studied for its potential applications in various fields, including medicinal chemistry and pharmacology.
- IUPAC Name: this compound
- CAS Number: 28921-30-4
- Molecular Weight: 254.69 g/mol
- InChI Key: JAGXXLFWASGHBY-UHFFFAOYSA-N
The biological activity of this compound primarily involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA. This action leads to sedative and hypnotic effects, making it a candidate for further research in sedative and anticonvulsant therapies.
Anticancer Properties
Research has indicated that derivatives of barbituric acid, including this compound, exhibit significant anticancer properties. A study highlighted its effectiveness against various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (breast cancer) | 25 | Inhibition of growth |
A549 (lung cancer) | 30 | Induction of apoptosis |
HeLa (cervical cancer) | 28 | Cytotoxic effects |
The compound demonstrated a notable ability to inhibit cell proliferation and induce apoptosis in these cancer cell lines .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Studies have reported that it exhibits inhibitory effects against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 40 µg/mL |
Pseudomonas aeruginosa | 60 µg/mL |
These findings suggest that the compound could be explored further as an antimicrobial agent .
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Anticancer Activity: A recent study investigated the anticancer effects of related compounds on MCF-7 cells. The results indicated significant growth inhibition and apoptosis induction when treated with concentrations ranging from 250 to 300 µg/mL .
- Antimicrobial Screening: Another study focused on the antimicrobial properties of substituted diazinanes. The results showed that compounds with similar structures effectively inhibited bacterial growth, highlighting their potential as therapeutic agents .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S/c11-6-1-3-7(4-2-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGXXLFWASGHBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)N(C1=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183123 | |
Record name | Barbituric acid, 1-(p-chlorophenyl)-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28921-30-4 | |
Record name | Barbituric acid, 1-(p-chlorophenyl)-2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028921304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Barbituric acid, 1-(p-chlorophenyl)-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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